molecular formula C14H16ClN3O3S B12909034 6-sec-Butoxy-2-(3-chloro-benzenesulfonyl)-pyrimidin-4-ylamine CAS No. 284681-62-5

6-sec-Butoxy-2-(3-chloro-benzenesulfonyl)-pyrimidin-4-ylamine

Cat. No.: B12909034
CAS No.: 284681-62-5
M. Wt: 341.8 g/mol
InChI Key: SYZFHCSLDSLIDY-UHFFFAOYSA-N
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Description

6-sec-Butoxy-2-(3-chloro-benzenesulfonyl)-pyrimidin-4-ylamine is a synthetic chemical compound featuring a pyrimidine core functionalized with a 3-chloro-benzenesulfonyl group and a sec-butoxy substituent. This molecular architecture suggests potential utility as a key intermediate or building block in organic synthesis and medicinal chemistry research, particularly for the development of novel heterocyclic compounds. The benzenesulfonyl moiety is a common pharmacophore found in various biologically active molecules, which may indicate its relevance in the exploration of enzyme inhibitors. Researchers are investigating this compound in vitro for specialized biochemical studies. Handling should adhere to strict safety protocols, and it is essential to consult the Safety Data Sheet (SDS) prior to use. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

284681-62-5

Molecular Formula

C14H16ClN3O3S

Molecular Weight

341.8 g/mol

IUPAC Name

6-butan-2-yloxy-2-(3-chlorophenyl)sulfonylpyrimidin-4-amine

InChI

InChI=1S/C14H16ClN3O3S/c1-3-9(2)21-13-8-12(16)17-14(18-13)22(19,20)11-6-4-5-10(15)7-11/h4-9H,3H2,1-2H3,(H2,16,17,18)

InChI Key

SYZFHCSLDSLIDY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC1=NC(=NC(=C1)N)S(=O)(=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Alkoxylation at the 6-Position of Pyrimidine

The sec-butoxy substituent is introduced by nucleophilic substitution of a suitable leaving group (e.g., halogen) on the pyrimidine ring with sec-butoxide ion. This is typically generated in situ by deprotonation of sec-butanol with a strong base such as sodium hydride (NaH) or potassium tert-butoxide in an aprotic solvent like N,N-dimethylformamide (DMF) or N-methylpyrrolidinone (NMP).

Typical procedure:

Step Reagents & Conditions Outcome Yield (%)
1 Sodium hydride (NaH) added to sec-butanol in DMF at room temperature, stirred 30-60 min Formation of sec-butoxide ion -
2 Addition of 2-chloropyrimidin-4-ylamine derivative, heating at 80-100 °C for 15-24 h Nucleophilic substitution to form 6-sec-butoxypyrimidin-4-ylamine 53-82% reported in related systems

This method is supported by analogous syntheses of 6-sec-butoxy substituted pyrimidines where sodium hydride-mediated alkoxylation gave yields up to 82% under inert atmosphere and controlled temperature.

Introduction of 3-Chlorobenzenesulfonyl Group at the 2-Position

The 3-chlorobenzenesulfonyl substituent can be introduced via sulfonylation of the 2-amino group on the pyrimidine ring or by nucleophilic aromatic substitution if a suitable leaving group is present.

Possible approaches:

  • Sulfonyl chloride coupling: Reaction of 2-amino-6-sec-butoxypyrimidine with 3-chlorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in an inert solvent (e.g., dichloromethane) at low temperature to room temperature.

  • Sulfenylation followed by oxidation: Attachment of 3-chlorophenylsulfanyl group followed by oxidation to sulfonyl.

The sulfonylation step requires careful control to avoid overreaction or side products. Purification is typically done by recrystallization or chromatography.

Multi-Step Synthesis Summary

A representative synthetic route involves:

Step Reaction Conditions Notes
1 Preparation of 2-amino-6-chloropyrimidine intermediate Commercial or synthesized via pyrimidine ring construction Starting material for alkoxylation
2 Alkoxylation with sec-butoxide ion NaH, sec-butanol, DMF, 80-100 °C, 15-24 h Yields 6-sec-butoxypyrimidin-4-ylamine intermediate
3 Sulfonylation with 3-chlorobenzenesulfonyl chloride Base (Et3N), DCM, 0-25 °C Forms final 6-sec-butoxy-2-(3-chlorobenzenesulfonyl)-pyrimidin-4-ylamine

Detailed Reaction Conditions and Yields

Reaction Step Reagents Solvent Temperature Time Yield (%) Notes
Alkoxylation NaH, sec-butanol DMF or NMP 80-100 °C 15-24 h 53-82% Inert atmosphere, slow addition of reagents
Sulfonylation 3-chlorobenzenesulfonyl chloride, Et3N DCM 0-25 °C 2-6 h 60-75% (typical for sulfonylations) Controlled addition, low temperature to minimize side reactions

Research Findings and Optimization Notes

  • Base choice and solvent: Sodium hydride in DMF or NMP is preferred for alkoxylation due to strong basicity and good solubility of reactants, leading to higher yields and cleaner reactions.

  • Temperature control: Elevated temperatures (80-100 °C) are necessary for efficient alkoxylation but must be balanced to avoid decomposition.

  • Protection of amino group: The 4-amine on pyrimidine is generally stable under these conditions but may require protection in some synthetic routes to avoid side reactions.

  • Sulfonylation selectivity: Using sulfonyl chlorides with steric and electronic considerations ensures selective substitution at the 2-position without affecting the sec-butoxy group.

  • Purification: Crystallization from appropriate solvents (e.g., ethyl acetate, ethanol) or chromatographic techniques are used to isolate pure final product.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield Range Advantages Limitations
Alkoxylation of 6-chloropyrimidine NaH, sec-butanol, DMF 80-100 °C, 15-24 h 53-82% High regioselectivity, scalable Requires inert atmosphere, moisture sensitive
Sulfonylation with sulfonyl chloride 3-chlorobenzenesulfonyl chloride, Et3N, DCM 0-25 °C, 2-6 h 60-75% Mild conditions, good selectivity Sensitive to moisture, side reactions possible
Multi-step synthesis Combination of above Sequential Overall moderate to good Modular, allows structural variation Multi-step, requires purification at each step

Chemical Reactions Analysis

Types of Reactions

6-sec-Butoxy-2-(3-chloro-benzenesulfonyl)-pyrimidin-4-ylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group, with reagents such as alkyl halides or acyl chlorides to form substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydride, triethylamine.

    Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted pyrimidine derivatives.

Scientific Research Applications

6-sec-Butoxy-2-(3-chloro-benzenesulfonyl)-pyrimidin-4-ylamine has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer or infectious diseases.

    Biological Research: It is used as a tool compound to study cellular pathways and mechanisms, especially those involving sulfonyl groups.

    Industrial Chemistry: The compound’s unique structure makes it a candidate for use in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which 6-sec-Butoxy-2-(3-chloro-benzenesulfonyl)-pyrimidin-4-ylamine exerts its effects involves interactions with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The pyrimidine ring can interact with nucleic acids, affecting DNA and RNA synthesis. These interactions can disrupt cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Structural and Functional Insights

  • The 3-chlorobenzenesulfonyl group introduces electron-withdrawing properties, which could stabilize interactions with sulfhydryl or aromatic residues in target proteins, as seen in NCGC00015280’s inhibition of AMA1-RON2 .
  • Mechanistic Divergence: While NCGC00015280 and C416 target malaria invasion pathways, BAY41-2272 modulates cardiovascular targets (sGC), highlighting how minor structural changes redirect therapeutic applications . Latrunculin analogs disrupt actin dynamics, a distinct mechanism compared to sulfonyl-pyrimidines, underscoring the importance of scaffold choice in biological activity .

Key Research Findings

  • Antimalarial Potency: NCGC00015280 and C416 demonstrate micromolar to nanomolar efficacy against Plasmodium falciparum, with C416’s pyrazole-urea scaffold showing superior potency (EC50 = 145 nM) .
  • sGC Modulation : BAY41-2272’s fluorobenzyl and pyrazolo groups enable selective sGC activation, a trait absent in sulfonyl-pyrimidines, emphasizing substituent-driven target selectivity .
  • Synthetic Feasibility : Chloro and methoxyvinyl substituents (as in ) are synthetically accessible, suggesting that the target compound’s sec-butoxy and sulfonyl groups could be incorporated via similar protocols.

Biological Activity

6-sec-Butoxy-2-(3-chloro-benzenesulfonyl)-pyrimidin-4-ylamine is a synthetic organic compound characterized by a complex molecular structure that includes a pyrimidine ring substituted with a sec-butoxy group, a 3-chloro-benzenesulfonyl group, and an amine group. This unique combination of functional groups contributes to its potential biological activities, making it a subject of interest in medicinal chemistry.

  • Molecular Formula : C14H17ClN2O2S
  • CAS Number : 284681-62-5
  • Molecular Weight : 304.81 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The sulfonamide functional group enhances its interaction with various molecular targets, potentially leading to the inhibition of key enzymatic pathways involved in disease processes such as cancer and inflammation.

Biological Activities

Research indicates several potential biological activities associated with this compound:

  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit specific protein kinases involved in cell proliferation and survival, indicating potential applications in cancer therapy.
  • Anti-inflammatory Effects : The compound's interaction with inflammatory pathways suggests it could be beneficial in treating conditions characterized by chronic inflammation.
  • Enzyme Inhibition : The sulfonamide moiety is known for its ability to inhibit various enzymes, which could be leveraged for therapeutic applications.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their mechanisms:

  • Inhibition Studies : A study on similar pyrimidine derivatives demonstrated significant inhibition of certain kinases, which are critical for tumor growth. This suggests that this compound may exhibit similar properties.
  • Structure-Activity Relationship (SAR) : Research into structurally related compounds has shown that variations in substituents significantly affect biological activity. For instance, the position of the chloro group on the benzenesulfonyl moiety alters the compound's reactivity and interaction profile with biological targets.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructural DifferencesUnique Features
6-sec-butoxy-2-(4-chloro-benzenesulfonyl)-pyrimidin-4-ylamineChloro group at position 4 instead of 3Different biological activity due to substitution position
6-sec-butoxy-2-(3-methyl-benzenesulfonyl)-pyrimidin-4-ylamineMethyl group replaces chloro groupMay exhibit altered reactivity and biological properties

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